molecular formula C8H8Cl2N2S B12824688 (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B12824688
M. Wt: 235.13 g/mol
InChI Key: JAEXXGJKRLVLSS-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine

In medicine, derivatives of benzothiazoles, including this compound, are explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, such as tuberculosis and cancer .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a vulcanization accelerator in rubber production .

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8Cl2N2S

Molecular Weight

235.13 g/mol

IUPAC Name

(5-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7ClN2S.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H

InChI Key

JAEXXGJKRLVLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CN.Cl

Origin of Product

United States

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